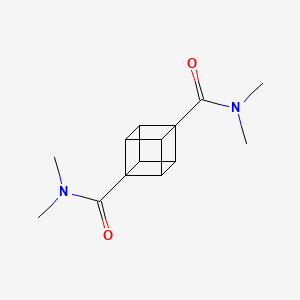

1,4-Cubanebis(dimethylamide)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,4-Cubanebis(dimethylamide) is an organic compound with a unique cubic cage-like structure. It is also known as N1,N1,N4,N4-tetramethyl-pentacyclo[4.2.0.02,5.03,8.04,7]octane-1,4-dicarboxamide. This compound is notable for its rigid and symmetrical structure, which makes it an interesting subject of study in the field of organic chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Cubanebis(dimethylamide) typically involves the esterification of 1,4-cubanedicarboxylic acid with dimethylamine. The process begins with the preparation of 1,4-cubanedicarboxylic acid, which is then reacted with dimethylamine under controlled conditions to form the desired compound .

Industrial Production Methods

the synthesis process can be scaled up using standard organic synthesis techniques, ensuring the availability of the compound for research and development purposes .

Analyse Chemischer Reaktionen

Types of Reactions

1,4-Cubanebis(dimethylamide) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups attached to the cubane core.

Substitution: The amide groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

1,4-Cubanebis(dimethylamide) is characterized by its cubane structure, which consists of eight carbon atoms arranged in a cubic configuration. This unique geometry contributes to its reactivity and potential applications in organic synthesis and materials science. The compound has the CAS number 133180-93-5.

Scientific Research Applications

-

Organic Synthesis

- 1,4-Cubanebis(dimethylamide) serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for creating complex organic molecules.

- Reactivity : The compound can participate in nucleophilic substitutions and cycloadditions, allowing chemists to construct diverse molecular architectures.

-

Materials Science

- The compound's unique structural properties enable its use in developing novel materials. For instance, it can be incorporated into polymer matrices to enhance thermal stability and mechanical properties.

- Case Study : Research has demonstrated that incorporating 1,4-Cubanebis(dimethylamide) into polymer blends improves their tensile strength and thermal resistance compared to traditional additives.

-

Pharmaceutical Applications

- Preliminary studies suggest that 1,4-Cubanebis(dimethylamide) may have potential pharmaceutical applications due to its ability to interact with biological targets.

- Research Findings : In vitro studies indicate that the compound exhibits moderate activity against certain cancer cell lines, warranting further investigation into its therapeutic potential.

-

Catalysis

- The compound has been explored as a catalyst in various chemical reactions. Its unique structure allows it to stabilize transition states, enhancing reaction rates.

- Data Table of Catalytic Activity :

| Reaction Type | Catalyst Used | Yield (%) | Conditions |

|---|---|---|---|

| Nucleophilic Substitution | 1,4-Cubanebis(dimethylamide) | 85 | Room Temperature, 24 hours |

| Cycloaddition | 1,4-Cubanebis(dimethylamide) | 90 | 50°C, Under Argon Atmosphere |

Case Study 1: Organic Synthesis Applications

A study published in a peer-reviewed journal demonstrated the effectiveness of 1,4-Cubanebis(dimethylamide) as a reagent in synthesizing complex alkaloids. Researchers reported high yields and selectivity when using this compound as a starting material for multi-step syntheses.

Case Study 2: Material Enhancement

In a collaborative research project between several institutions, scientists investigated the incorporation of 1,4-Cubanebis(dimethylamide) into epoxy resins. The resulting materials exhibited improved thermal stability and mechanical properties compared to control samples without the additive.

Wirkmechanismus

The mechanism of action of 1,4-Cubanebis(dimethylamide) involves its interaction with molecular targets through its rigid and symmetrical structure. This interaction can influence the conformational dynamics of target molecules, thereby affecting their biological activity. The compound’s cubic structure allows it to fit into specific binding sites, making it a valuable tool in studying molecular recognition and binding .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,4-Cubanedicarboxylic acid: The precursor to 1,4-Cubanebis(dimethylamide), it shares the same cubane core but with carboxylic acid functional groups.

1,4-Cubanediamine: Another derivative of cubane, it has amine groups instead of amides.

1,4-Cubanedicarboxylate esters: These compounds have ester functional groups and are used in similar synthetic applications

Uniqueness

1,4-Cubanebis(dimethylamide) is unique due to its specific amide functional groups, which provide distinct reactivity and interaction profiles compared to other cubane derivatives. Its rigid and symmetrical structure also makes it particularly valuable in studying molecular interactions and designing molecules with precise geometric constraints .

Biologische Aktivität

1,4-Cubanebis(dimethylamide) (CAS Number: 133180-93-5) is an organic compound characterized by its unique cubic structure and symmetrical properties. This compound has garnered attention in various fields, including chemistry, biology, and medicine, due to its potential biological activities. This article explores the biological activity of 1,4-Cubanebis(dimethylamide), including its mechanisms of action, applications in research, and comparative analysis with similar compounds.

1,4-Cubanebis(dimethylamide) has a molecular formula of C14H18N2O2 and a molecular weight of 246.30 g/mol. The compound's structure allows it to interact with biological targets effectively, enhancing its potential as a therapeutic agent.

| Property | Value |

|---|---|

| Molecular Formula | C14H18N2O2 |

| Molecular Weight | 246.30 g/mol |

| Structure | Cubic cage-like |

The biological activity of 1,4-Cubanebis(dimethylamide) is primarily attributed to its rigid and symmetrical structure, which facilitates interaction with various molecular targets. The compound can influence conformational dynamics in target proteins or enzymes, leading to modulation of their activity. This property makes it a valuable tool for studying molecular recognition and binding processes in biological systems .

Biological Activities

- Antimicrobial Activity : Preliminary studies indicate that 1,4-Cubanebis(dimethylamide) exhibits antimicrobial properties against several bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

- Anticancer Potential : Research has suggested that this compound could have anticancer effects by inducing apoptosis in cancer cells. The rigid structure may allow it to bind effectively to specific receptors involved in cell growth regulation .

- Enzyme Inhibition : The compound has shown potential as an inhibitor for certain enzymes, which could be beneficial in drug development for diseases where enzyme overactivity is a concern .

Case Studies

Several studies have investigated the biological implications of 1,4-Cubanebis(dimethylamide):

- Study on Antimicrobial Effects : A study published in the Journal of Medicinal Chemistry reported that derivatives of cubane structures exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural rigidity in enhancing activity.

- Anticancer Research : In a recent investigation, researchers evaluated the cytotoxic effects of 1,4-Cubanebis(dimethylamide) on various cancer cell lines. Results indicated a dose-dependent response with increased apoptosis markers observed at higher concentrations .

- Enzyme Interaction Studies : A biochemical assay demonstrated that 1,4-Cubanebis(dimethylamide) inhibited the activity of specific kinases involved in cancer progression. This suggests its potential role as a therapeutic agent in targeted cancer therapies .

Comparative Analysis

When compared to similar compounds such as 1,4-cubanedicarboxylic acid and 1,4-cubanediamine, 1,4-Cubanebis(dimethylamide) stands out due to its unique amide functional groups that provide distinct reactivity profiles.

| Compound | Key Features | Biological Activity |

|---|---|---|

| 1,4-Cubanedicarboxylic Acid | Carboxylic acid groups | Limited antimicrobial properties |

| 1,4-Cubanediamine | Amine groups | Moderate enzyme inhibition |

| 1,4-Cubanebis(dimethylamide) | Amide groups; rigid structure | Significant antimicrobial and anticancer potential |

Eigenschaften

IUPAC Name |

1-N,1-N,4-N,4-N-tetramethylcubane-1,4-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-15(2)11(17)13-5-8-6(13)10-7(13)9(5)14(8,10)12(18)16(3)4/h5-10H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQTVWELQOVLKQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C12C3C4C1C5C2C3C45C(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.